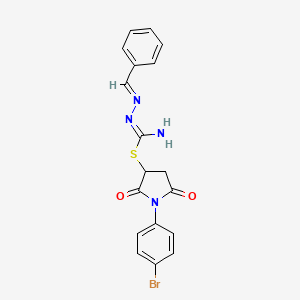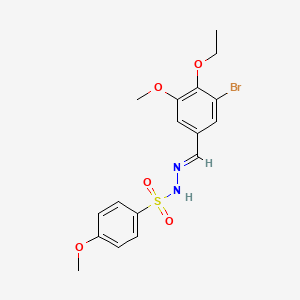
N-cyclohexyl-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(ethylthio)benzamide, also known as CYTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CYTB is a member of the benzamide family and is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of N-cyclohexyl-2-(ethylthio)benzamide involves the inhibition of certain enzymes that are required for cell growth and proliferation. Specifically, N-cyclohexyl-2-(ethylthio)benzamide inhibits the activity of histone deacetylase (HDAC) enzymes, which play a key role in regulating gene expression. By inhibiting HDAC activity, N-cyclohexyl-2-(ethylthio)benzamide can alter the expression of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(ethylthio)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N-cyclohexyl-2-(ethylthio)benzamide has also been shown to have anti-inflammatory and antioxidant effects. N-cyclohexyl-2-(ethylthio)benzamide can inhibit the production of pro-inflammatory cytokines and can scavenge free radicals, which can cause oxidative damage to cells.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-2-(ethylthio)benzamide in lab experiments is its high potency and specificity. N-cyclohexyl-2-(ethylthio)benzamide has been shown to have potent anti-cancer activity at low concentrations, making it an attractive candidate for cancer therapy. However, one of the limitations of using N-cyclohexyl-2-(ethylthio)benzamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer N-cyclohexyl-2-(ethylthio)benzamide to cells in culture or to animals in vivo.
未来方向
There are several future directions for research on N-cyclohexyl-2-(ethylthio)benzamide. One area of research is the development of new synthetic methods for N-cyclohexyl-2-(ethylthio)benzamide that can improve its purity and yield. Another area of research is the development of new formulations of N-cyclohexyl-2-(ethylthio)benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term effects of N-cyclohexyl-2-(ethylthio)benzamide on human health and to evaluate its potential as a therapeutic agent for various diseases.
合成方法
The synthesis method of N-cyclohexyl-2-(ethylthio)benzamide involves the reaction of 2-ethylthiobenzamide with cyclohexyl isocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-cyclohexyl-2-(ethylthio)benzamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-cyclohexyl-2-(ethylthio)benzamide is in the treatment of cancer. Studies have shown that N-cyclohexyl-2-(ethylthio)benzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-cyclohexyl-2-(ethylthio)benzamide works by inhibiting the activity of certain enzymes that are required for cancer cell growth and proliferation.
N-cyclohexyl-2-(ethylthio)benzamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that N-cyclohexyl-2-(ethylthio)benzamide has neuroprotective effects and can protect against neuronal damage caused by oxidative stress. N-cyclohexyl-2-(ethylthio)benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-cyclohexyl-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMIIQRPVIAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(ethylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)